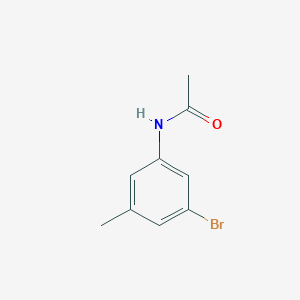
n-(3-Bromo-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(3-Bromo-5-metilfenil)acetamida es un compuesto orgánico con la fórmula molecular C9H10BrNO. Es un derivado de la acetamida donde el grupo acetamida está unido a un anillo de 3-bromo-5-metilfenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La N-(3-Bromo-5-metilfenil)acetamida se puede sintetizar mediante la acetilación de la 3-bromo-5-metil anilina con anhídrido acético. La reacción generalmente implica mezclar 3-bromo-5-metil anilina con anhídrido acético y calentar la mezcla bajo condiciones de reflujo durante un período específico. Una vez que la reacción se completa, la mezcla se enfría y el producto se aísla por filtración y recristalización a partir de etanol .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la N-(3-Bromo-5-metilfenil)acetamida no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-(3-Bromo-5-metilfenil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de bromo se puede sustituir por otros nucleófilos.
Oxidación: El grupo metilo se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio o hidróxido de potasio en soluciones acuosas o alcohólicas.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Principales productos formados
Sustitución nucleofílica: Los productos dependen del nucleófilo utilizado, como la N-(3-hidroxi-5-metilfenil)acetamida.
Oxidación: Los productos incluyen ácido 3-bromo-5-metilbenzoico.
Reducción: Los productos incluyen N-(3-bromo-5-metilfenil)etilamina.
Aplicaciones Científicas De Investigación
La N-(3-Bromo-5-metilfenil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como un compuesto principal para el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la N-(3-Bromo-5-metilfenil)acetamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas involucradas están sujetas a investigación en curso y pueden variar según el contexto biológico específico.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-Bromofenil)acetamida
- N-(3-Metilfenil)acetamida
- N-(3-Yodofenil)acetamida
Singularidad
La N-(3-Bromo-5-metilfenil)acetamida es única debido a la presencia de ambos sustituyentes bromo y metilo en el anillo fenilo. Esta combinación de sustituyentes puede influir en la reactividad y la actividad biológica del compuesto, haciéndolo distinto de otros compuestos similares.
Propiedades
Número CAS |
57625-49-7 |
|---|---|
Fórmula molecular |
C9H10BrNO |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
N-(3-bromo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
IACMUCUAYFBJFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



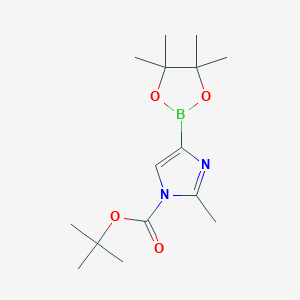



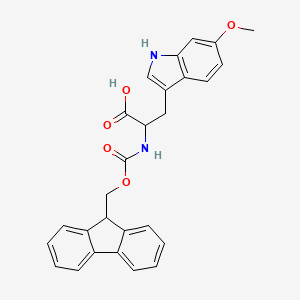
![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
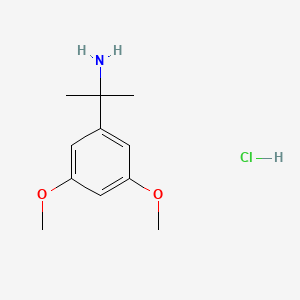
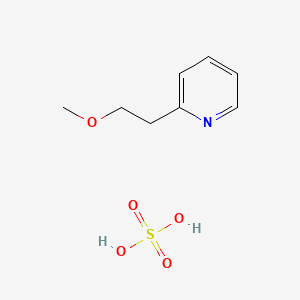
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
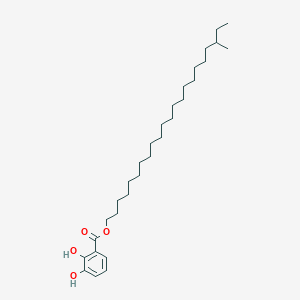
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)
